![molecular formula C20H18N4O B14699311 Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 20648-42-4](/img/structure/B14699311.png)
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- is an organic compound with the molecular formula C13H12N2O. It is also known by other names such as Azobenzene, 4-methoxy-; p-Methoxyazobenzene; and p-Phenylazoanisole . This compound is part of the azobenzene family, which is characterized by the presence of a diazene group (N=N) bonded to aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications.
Métodos De Preparación
The synthesis of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- typically involves the reaction of aniline derivatives with nitrosobenzene derivatives under acidic conditions. One common method is the diazotization of 4-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to facilitate the formation of the diazonium salt, which then reacts with nitrosobenzene to form the desired azobenzene compound .
Análisis De Reacciones Químicas
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted azobenzenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Its photochromic properties are utilized in the development of light-controlled biological processes and molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- involves the photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a trans-cis isomerization, changing its structure and properties. This photoisomerization can affect molecular interactions and binding affinities, making it useful in applications where light-controlled changes are desired .
Comparación Con Compuestos Similares
Similar compounds to Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- include:
Azobenzene: The parent compound without the methoxy group.
p-Methoxyazobenzene: Similar structure but with different substituents on the aromatic rings.
p-Phenylazoanisole: Another derivative with different functional groups.
What sets Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- apart is its specific substitution pattern, which can influence its photochromic properties and reactivity .
Propiedades
Número CAS |
20648-42-4 |
|---|---|
Fórmula molecular |
C20H18N4O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N'-anilino-N-(4-methoxyphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)23-21-17-10-6-3-7-11-17/h2-15,21H,1H3 |
Clave InChI |
CCCNXDPMLWXWML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


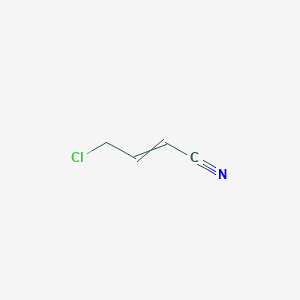
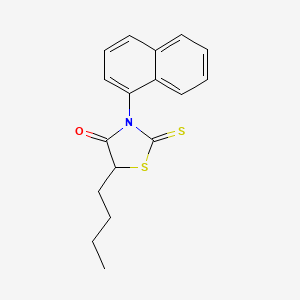


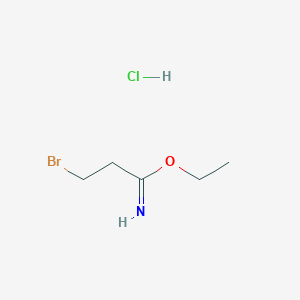
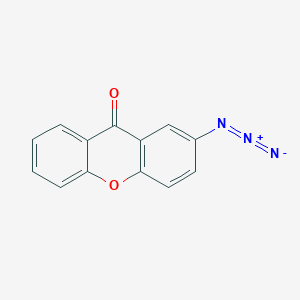
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
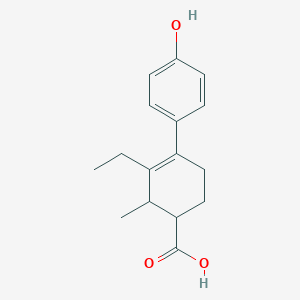



![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
